The Forgotten Analogue: A Technical Guide to the Discovery and History of 1-Phenylcycloheptylamine Hydrochloride
The Forgotten Analogue: A Technical Guide to the Discovery and History of 1-Phenylcycloheptylamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 1-Phenylcycloheptylamine hydrochloride (PCHA), an analogue of the dissociative anesthetic phencyclidine (PCP). While overshadowed by its six-membered ring counterpart, the history and pharmacology of the cycloheptyl variant offer critical insights into the structure-activity relationships (SAR) that govern the arylcycloalkylamine class of compounds. This document details the synthetic origins, historical context of its development as part of post-PCP anesthetic research, and its distinct pharmacological profile. We will explore the nuanced differences in receptor binding and in vivo activity that arise from the expansion of the cycloalkyl ring from six to seven carbons, providing valuable data for researchers in medicinal chemistry and drug development.
Introduction: The Shadow of Phencyclidine
The discovery of phencyclidine (PCP) in 1956 by chemists at Parke-Davis marked a pivotal moment in anesthetic research.[1] Its potent dissociative properties spurred an intensive investigation into the broader class of arylcycloalkylamines, with the goal of developing safer and more controllable anesthetic agents.[2][3] This research effort involved systematic modifications to the three core components of the PCP molecule: the aromatic ring, the cycloalkyl ring, and the amine substituent. 1-Phenylcycloheptylamine, a direct homologue of PCP with an expanded seven-membered cycloalkyl ring, was synthesized as part of these critical structure-activity relationship (SAR) studies.[4][5] Its development was not aimed at creating a recreational substance, but at meticulously mapping the structural requirements for anesthetic, analgesic, and neuroprotective activity within this chemical family.[2][3]
Discovery and Synthesis: A Logical Extension
The creation of 1-Phenylcycloheptylamine was a direct result of the synthetic pathways developed for PCP and its analogues at Parke-Davis in the mid-1950s and further explored in the 1960s.[1][6] The primary route, pioneered by Victor Maddox and his team, involves the reaction of an α-aminonitrile with a Grignard reagent.[1][6] This robust method allows for the facile introduction of the aryl group onto the cycloalkyl scaffold.
In the case of 1-Phenylcycloheptylamine, the synthesis proceeds via the reaction of phenylmagnesium bromide with 1-aminocycloheptanecarbonitrile. The nitrile, in turn, is typically prepared from cycloheptanone through a Strecker or related reaction. This logical extension from the cyclohexyl to the cycloheptyl ring was a crucial step in determining the influence of steric bulk and conformational changes of the cycloalkyl moiety on pharmacological activity.[4][5]
Experimental Protocol: Synthesis of 1-Phenylcycloheptylamine Hydrochloride
The following protocol is a representative synthesis adapted from the established methods for arylcycloalkylamines.[6]
Step 1: Synthesis of 1-Aminocycloheptanecarbonitrile
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To a stirred solution of cycloheptanone in aqueous ethanol, add potassium cyanide followed by ammonium chloride.
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Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, extract the aqueous mixture with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-aminocycloheptanecarbonitrile.
Step 2: Grignard Reaction to form 1-Phenylcycloheptylamine
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Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., Nitrogen or Argon).
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To the freshly prepared Grignard reagent, add a solution of 1-aminocycloheptanecarbonitrile in anhydrous diethyl ether dropwise at a controlled temperature (typically 0 °C to room temperature).
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After the addition is complete, reflux the reaction mixture for several hours.
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Cool the mixture and carefully quench by slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the product into diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the free base of 1-Phenylcycloheptylamine.
Step 3: Formation of the Hydrochloride Salt
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Dissolve the crude 1-Phenylcycloheptylamine free base in a suitable solvent such as anhydrous diethyl ether or isopropanol.
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Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether/isopropanol, until precipitation is complete.
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Collect the resulting white precipitate by filtration.
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Wash the solid with cold diethyl ether and dry under vacuum to yield 1-Phenylcycloheptylamine hydrochloride.
Synthesis Workflow Diagram
Caption: Synthetic pathway for 1-Phenylcycloheptylamine HCl.
Historical Context and Pharmacological Profile
The primary investigation into the effects of varying the cycloalkyl ring size was published in 1981 by McQuinn, Cone, Shannon, and Su.[4][5] Their research was designed to understand the structural requirements for PCP-like activity. They synthesized a series of analogues where the cycloalkyl ring was varied from cyclopropyl (3 carbons) to cyclooctyl (8 carbons).
Mechanism of Action: NMDA Receptor Antagonism
Like other arylcycloalkylamines, 1-Phenylcycloheptylamine's primary mechanism of action is as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[2][3] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[7] By binding to a site within the receptor's ion channel (often called the "PCP site"), these drugs physically block the flow of cations like Ca2+ into the neuron, even when the receptor is activated by its co-agonists, glutamate and glycine.[7] This channel-blocking action disrupts normal excitatory neurotransmission, leading to the characteristic dissociative anesthetic and psychoactive effects.
Caption: Mechanism of NMDA receptor antagonism by 1-Phenylcycloheptylamine.
Structure-Activity Relationship: The Impact of Ring Size
The key finding of the comparative studies was the profound impact of the cycloalkyl ring size on the drug's activity profile. While the cycloheptyl analogue retained significant affinity for the NMDA receptor in vitro, its ability to produce PCP-like effects in vivo was dramatically reduced compared to PCP.
| Compound | Cycloalkyl Ring Size | In Vitro Binding Activity (Relative to PCP) | In Vivo PCP-like Discriminative Stimulus Activity |
| Phencyclidine (PCP) | 6 (Cyclohexyl) | 100% | High |
| 1-Phenylcycloheptylpiperidine | 7 (Cycloheptyl) | Slightly less than PCP | Sharply declined / Low |
| 1-Phenylcyclooctylpiperidine | 8 (Cyclooctyl) | Potent binding | No observable effects |
| Data synthesized from McQuinn et al., 1981.[4][5] |
This divergence between in vitro binding and in vivo effects is a critical insight. It suggests that while the larger ring does not prevent the molecule from accessing and binding to the PCP site within the NMDA receptor channel, the resulting conformation of the drug-receptor complex may be altered. This alteration could affect the kinetics of the block (how quickly the drug enters and leaves the channel) or its interaction with other allosteric sites, ultimately failing to produce the same cascade of downstream neurological effects as PCP.[4][5] The research demonstrated that the six-membered cyclohexyl ring represents an optimal configuration for potent in vivo activity in this class of compounds.
Conclusion
1-Phenylcycloheptylamine hydrochloride stands as an important, albeit obscure, chapter in the history of arylcycloalkylamine research. Its synthesis and evaluation were not a dead end, but rather a crucial data point that helped define the precise structural requirements for potent dissociative anesthetic activity. The discovery that expanding the cycloalkyl ring from six to seven carbons could dissociate high receptor affinity from in vivo efficacy provided invaluable information for medicinal chemists. This guide underscores the importance of systematic analogue synthesis in drug discovery and highlights how even compounds that do not become clinical candidates can significantly deepen our understanding of pharmacology and the intricate relationship between molecular structure and biological function.
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